molecular formula C10H8BrNO2 B11863448 6-Bromo-5-methoxyisoquinolin-1(2H)-one

6-Bromo-5-methoxyisoquinolin-1(2H)-one

Cat. No.: B11863448
M. Wt: 254.08 g/mol
InChI Key: YBZZWGBSFOIQTI-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. A common synthetic route may include:

Industrial Production Methods

Industrial production methods may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoquinoline derivatives without the bromine atom.

    Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxyisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoisoquinolin-1(2H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxyisoquinolin-1(2H)-one: Lacks the bromine atom, which may influence its chemical properties and applications.

    Isoquinolin-1(2H)-one: The parent compound without any substituents, serving as a reference for understanding the effects of bromine and methoxy groups.

Uniqueness

6-Bromo-5-methoxyisoquinolin-1(2H)-one is unique due to the presence of both bromine and methoxy groups, which can enhance its reactivity and potential applications in various fields. The combination of these substituents may lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-5-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO2/c1-14-9-6-4-5-12-10(13)7(6)2-3-8(9)11/h2-5H,1H3,(H,12,13)

InChI Key

YBZZWGBSFOIQTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CNC2=O)Br

Origin of Product

United States

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